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An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-
(Pivaloyloxy)benzenesulfonate

Foreword

In the landscape of drug discovery and development, a molecule's identity is defined by its
physicochemical properties. These characteristics are the bedrock upon which all subsequent
research is built, dictating formulation strategies, predicting in vivo behavior, and ultimately
influencing therapeutic success. This guide is designed for the discerning scientist—the
researcher who understands that data without context is incomplete. We will not merely list the
properties of Sodium 4-(Pivaloyloxy)benzenesulfonate; we will deconstruct the methodology
behind their determination, providing the causal framework necessary for true scientific insight.
This document is structured to be a self-validating system, where the integrity of the data is
intrinsically linked to the robustness of the experimental design.

Molecular Overview and Strategic Importance

Sodium 4-(pivaloyloxy)benzenesulfonate is an organic salt whose structure is of significant
interest. It comprises a hydrophilic sodium sulfonate group, imparting aqueous solubility, and a
lipophilic benzenepivaloate moiety. The pivaloyl ester is a sterically hindered group that can
influence the molecule's stability and interactions. This amphiphilic nature suggests potential
applications as a surfactant, a specialty chemical intermediate, or, critically in our field, a
prodrug of a phenolic compound where the ester is designed for enzymatic or chemical
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hydrolysis. A rigorous understanding of its physicochemical profile is therefore non-negotiable
for unlocking its potential.

Chemical Identity:

Systematic Name: Sodium 4-(2,2-dimethylpropanoyloxy)benzenesulfonate

Molecular Formula: C11H13NaOsS[1]

Molecular Weight: 280.28 g/mol

CAS Number: 188114-91-2[2]

Physical Form: Solid

Core Physicochemical Data Summary

The following table summarizes the core physicochemical properties. It is critical to note that
while some data is available from vendors, key experimental parameters like melting point and
pKa are not widely published. Therefore, this guide provides robust, standardized protocols for
their determination in any laboratory setting.
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Property Value | Expected Value Rationale & Significance

High melting point indicates

strong ionic lattice energy,
Melting Point >300 °C (expected for salt) typical for organic salts. Crucial

for assessing thermal stability

and purity.

The sodium sulfonate group is

expected to dominate,
Aqueous Solubility Soluble (predicted) conferring high water solubility.

Essential for formulation of

aqueous dosage forms.

Benzenesulfonic acids are
strong acids, fully ionized at
hysiological pH.[3] This
pKa < 0 (of parent sulfonic acid) p. Y 9 PH.[3]
dictates the compound's
charge state and interactions

in biological systems.

This value would quantify the
balance between the

LogP Not available hydrophilic sulfonate and the
lipophilic ester, predicting

membrane permeability.

Experimental Design & Protocols

The trustworthiness of any physicochemical data lies in the meticulousness of the experimental
protocol. Here, we detail the methodologies and, more importantly, the scientific reasoning
behind the chosen techniques.

Thermal Analysis: Melting Point by Differential Scanning
Calorimetry (DSC)

Expertise & Causality: While a simple melting point apparatus can provide a range, it is
inadequate for a definitive purity assessment. We employ DSC for its superior precision and
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ability to detect subtle thermal events like polymorphism or desolvation. The measurement of
heat flow into the sample as a function of temperature provides a thermodynamic fingerprint of
the material. A sharp endotherm is indicative of a highly pure, crystalline solid.

Protocol for DSC Analysis:

» Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified
indium standard (m.p. 156.6 °C). This ensures the accuracy and traceability of the

measurement.

o Sample Preparation: Accurately weigh 3-5 mg of Sodium 4-(pivaloyloxy)benzenesulfonate
into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential
off-gassing or sublimation. An empty, sealed pan is used as the reference.

e Instrument Program:
o Equilibrate the sample at 25 °C.

o Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min. A controlled ramp rate

is essential for thermal equilibrium.

o Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere,
preventing oxidative degradation.

» Data Analysis: The melting point is determined as the onset temperature of the primary
endothermic event on the resulting thermogram. The peak area can be integrated to

determine the enthalpy of fusion.

Workflow for DSC Characterization

3. Data Analysis

Identify Onset Temperature Assess Peak Shape
of Endotherm (Sharpness = Purity)

1. Instrument & Sample Setup 2. Thermal Program

Weigh 3-5 mg into
Hermetic Pan

Ramp 25-350°C at 10°C/min
under Nitrogen Purge

( Calibrate with Indium Standard
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Caption: A robust workflow for melting point determination using DSC.

Solubility Profiling: Equilibrium Shake-Flask Method

Expertise & Causality: Solubility is not a single value but a profile that depends on the solvent
system. The shake-flask method is the gold standard, ensuring that the solution reaches
thermodynamic equilibrium. We utilize HPLC for quantification as it provides specificity and
sensitivity, unlike gravimetric or UV methods which can be confounded by impurities.

Protocol for Solubility Determination:

e System Preparation: Add an excess amount of the compound (e.g., 20 mg) to a known
volume (e.g., 2 mL) of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a glass vial. The
excess solid is critical to ensure saturation.

o Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for 24 hours.
This duration is typically sufficient to reach equilibrium. A preliminary time-point study (e.g., 4,
8, 24, 48 hrs) should be run to validate this.

o Sample Processing: Allow the vials to stand for at least 1 hour to let coarse particles settle.
Withdraw the supernatant and filter it through a 0.22 um PVDF syringe filter to remove all
undissolved solids. The choice of a low-binding filter material is essential.

¢ Quantification:

o Prepare a stock solution of the compound in a suitable solvent (e.g., water:acetonitrile) of
known concentration.

o Create a multi-point calibration curve (e.g., 1-100 pg/mL) from the stock solution.
o Dilute the filtered supernatant into the calibration range.

o Analyze the calibrators and diluted sample by a validated reverse-phase HPLC-UV
method (see section 4).
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o Calculate the concentration in the original supernatant from the calibration curve, which
represents the equilibrium solubility.

Logical Framework for Solubility

( Sodium 4-(pivaloyloxy)benzenesulfonate \

k -SOs~Na* (Hydrophilic Driver) Pivaloyl-Benzene (Lipophilic Moietyy
Strong interaction with Interaction with
polar/aquéous solvents non-polar solvents

Solvent Properties

kPoIarity H-Bonding Capacity pH)

Determines extent
of dissolution

Equilibrium Solubility

Click to download full resolution via product page

Caption: Interplay of molecular structure and solvent properties on solubility.

Structural and Purity Verification
Identity Confirmation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the definitive technique for
unambiguous structure elucidation. *H NMR confirms the presence and connectivity of protons,
while 13C NMR verifies the carbon backbone. The predicted chemical shifts below are based on
standard functional group values and serve as a benchmark for identity confirmation.

e 'H NMR (400 MHz, D20, 9):
o 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the electron-withdrawing sulfonate group.

o 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the electron-donating ester group.
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o 1.35 ppm (s, 9H): Singlet for the nine equivalent protons of the sterically shielded tert-butyl
(pivaloyl) group.

e 13C NMR (100 MHz, D20, 9d):
o ~178 ppm: Carbonyl carbon of the ester.
o ~155 ppm: Aromatic carbon attached to the ester oxygen.
o ~140 ppm: Aromatic carbon attached to the sulfonate group.
o ~128 ppm, ~122 ppm: Remaining aromatic carbons.
o ~39 ppm: Quaternary carbon of the tert-butyl group.

o ~27 ppm: Methyl carbons of the tert-butyl group.

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical
industry. A reverse-phase method is chosen due to the compound's polarity. A gradient elution
is employed to ensure that any potential impurities, which may have significantly different
polarities, are resolved and eluted from the column. UV detection is suitable due to the
presence of the benzene chromophore.

Self-Validating HPLC Method:
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Parameter Condition Rationale

Standard reverse-phase
Column C18,250 x 4.6 mm, 5 um chemistry for retaining

aromatic compounds.

Provides an acidic modifier to
Mobile Phase A 0.1% Formic Acid in Water ensure sharp peak shape for

the sulfonate.

Common organic modifier for
Mobile Phase B Acetonitrile reverse-phase

chromatography.

Ensures elution of both polar

Gradient 5% B to 95% B over 15 min , N

and non-polar impurities.
) Standard analytical flow rate

Flow Rate 1.0 mL/min
for a 4.6 mm ID column.
Set at 220 nm and 265 nm.

) UV Diode Array Detector DAD allows for peak purity
Detection : :
(DAD) analysis by comparing spectra

across the peak.
Controlled temperature
ensures run-to-run

Column Temp. 30 °C o )
reproducibility of retention
times.

Conclusion

The physicochemical characterization of Sodium 4-(pivaloyloxy)benzenesulfonate is a multi-
faceted process that demands both precise experimental execution and a deep understanding
of the underlying scientific principles. This guide provides the necessary framework for
researchers to generate high-integrity data, not by following a rigid template, but by
understanding the causality behind each step. This foundational knowledge is indispensable for
the successful translation of a chemical entity from the laboratory bench to a developmental
candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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